molecular formula C6H14ClN B592570 (R)-2-Ethylpyrrolidine hydrochloride CAS No. 460748-80-5

(R)-2-Ethylpyrrolidine hydrochloride

Cat. No. B592570
M. Wt: 135.635
InChI Key: LKNCADZJRBHOFP-FYZOBXCZSA-N
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Description

“®-2-Ethylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of a compound containing an ethylpyrrolidine group. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure . The “R” denotes the configuration of the chiral center in the molecule. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .


Molecular Structure Analysis

The molecular structure of “®-2-Ethylpyrrolidine hydrochloride” would consist of a pyrrolidine ring with an ethyl group attached to one of the carbon atoms. The exact structure would depend on the position of this ethyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “®-2-Ethylpyrrolidine hydrochloride” are not available, pyrrolidines and their derivatives are known to participate in a variety of chemical reactions. These can include reactions with acids, bases, and various electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Ethylpyrrolidine hydrochloride” would depend on its exact molecular structure. As a hydrochloride salt, it would likely be soluble in water .

Scientific Research Applications

  • Pharmacological Profiles :

    • (R)-2-Ethylpyrrolidine hydrochloride derivatives, such as R-96544, have been studied for their pharmacological properties. R-96544, an active form of a novel 5-HT2A receptor antagonist, exhibited potent inhibition of platelet aggregation induced by serotonin in various species. It also showed high affinity for 5-HT2A receptors and inhibited 5-HT2A receptor-mediated contraction in guinea pig trachea, suggesting its potential in cardiovascular and respiratory applications (Ogawa et al., 2002).
  • Stereochemistry and Kinetics :

    • The stereochemical course of reactions involving derivatives of (R)-2-Ethylpyrrolidine, such as the transformation of (S) 2 chloromethyl-1-ethylpyrrolidine to (R)-3-chloro-1-ethylpiperidine, has been studied. These investigations provide insights into the kinetics and mechanisms of stereospecific rearrangements, crucial for understanding and optimizing synthetic pathways in pharmaceutical chemistry (Hammer & Weber, 1981).
  • Treatment of Pancreatitis :

    • Derivatives of (R)-2-Ethylpyrrolidine hydrochloride, like R-102444 and its metabolite R-96544, were found to inhibit the progression of both acute and chronic pancreatitis in experimental models. This suggests potential therapeutic applications of these compounds in the treatment of pancreatitis (Ogawa et al., 2005).
  • Enantioselective Synthesis :

    • The asymmetric synthesis of related compounds, such as the enantiomers of the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6- fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, has been developed. This demonstrates the importance of (R)-2-Ethylpyrrolidine hydrochloride derivatives in producing enantioselective pharmaceuticals (Rosen et al., 1988).
  • Chemical Analysis and Quality Control :

    • Methods for determining the content of (R)-2-Ethylpyrrolidine and its derivatives, such as S-2-(aminomethyl)-1-ethylpyrrolidine, have been developed using techniques like polarimetry. Such methods are critical for quality control in the pharmaceutical industry (Ouyang Xiao, 2008).
  • Selective Solvent Extraction Applications :

    • Compounds like 2-Ethylhexylaminomethylpyridine, which are structurally related to (R)-2-Ethylpyrrolidine hydrochloride, have been used for the selective solvent extraction of metals like Palladium(II), Rhodium(III), and Platinum(IV) from hydrochloric acid solutions. This highlights the potential use of these compounds in industrial applications and metal recovery processes (Baba & Fukumoto, 1992).
  • Synthesis and Reactivity Studies :

    • Research has been conducted on the synthesis of α-trifluoromethyl-substituted enamines, where dialkylamides react with P(NEt2)3CF3Br in the presence of BCl3 to give these compounds. This kind of research helps in expanding the chemical repertoire and understanding of (R)-2-Ethylpyrrolidine hydrochloride-related compounds (Bürger et al., 1995).

Future Directions

The future directions for research into “®-2-Ethylpyrrolidine hydrochloride” and similar compounds could involve exploring their potential uses in medicinal chemistry, given the bioactivity of many pyrrolidine derivatives .

properties

IUPAC Name

(2R)-2-ethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-2-6-4-3-5-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNCADZJRBHOFP-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50738866
Record name (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Ethylpyrrolidine hydrochloride

CAS RN

460748-80-5
Record name (2R)-2-Ethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50738866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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